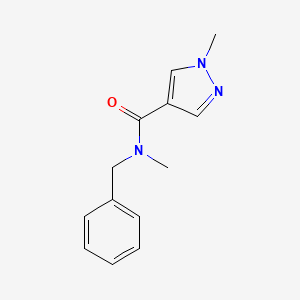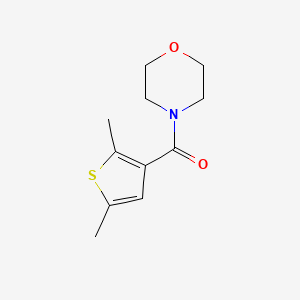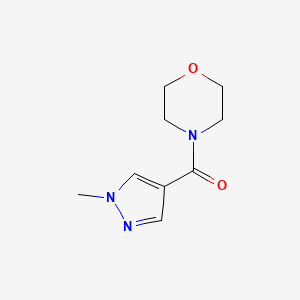![molecular formula C18H26N2O4 B7501778 Ethyl 1-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxylate](/img/structure/B7501778.png)
Ethyl 1-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as EPMC and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
作用机制
The mechanism of action of EPMC involves its binding to the mu-opioid receptor, which is responsible for the regulation of pain and inflammation in the body. EPMC has been found to have a high affinity for this receptor, making it a potential candidate for the development of novel drugs for the treatment of various pain and inflammatory disorders. Additionally, EPMC has been found to have significant effects on the central nervous system, including the modulation of dopamine and serotonin levels.
Biochemical and Physiological Effects:
EPMC has been found to have significant biochemical and physiological effects, including the modulation of pain and inflammation, the regulation of dopamine and serotonin levels, and the inhibition of cancer cell growth. EPMC has also been found to have significant effects on the cardiovascular system, including the regulation of blood pressure and heart rate.
实验室实验的优点和局限性
EPMC has several advantages for lab experiments, including its high affinity for the mu-opioid receptor, its significant anti-inflammatory and analgesic properties, and its potential applications in the field of cancer research. However, EPMC also has several limitations for lab experiments, including its potential toxicity and the need for further research to determine its long-term effects.
未来方向
There are several future directions for research on EPMC, including the development of novel drugs for the treatment of various pain and inflammatory disorders, the exploration of its potential applications in the field of cancer research, and the further investigation of its effects on the central nervous system. Additionally, further research is needed to determine the long-term effects of EPMC and its potential toxicity.
合成方法
The synthesis of EPMC involves several steps, including the reaction of 3-methoxybenzylamine with ethyl 4-chloro-1-piperidinecarboxylate, followed by the reduction of the resulting compound with sodium borohydride. The final product is obtained by esterification of the resulting amine with ethyl oxalyl chloride. The purity of the final product can be checked using various analytical techniques, including NMR and HPLC.
科学研究应用
EPMC has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of novel drugs for the treatment of various inflammatory and pain-related disorders. EPMC has also been studied for its potential applications in the field of neuroscience, as it has been found to have significant effects on the central nervous system. Additionally, EPMC has been studied for its potential applications in the field of cancer research, as it has been found to have significant anticancer properties.
属性
IUPAC Name |
ethyl 1-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-3-24-18(22)15-7-9-20(10-8-15)13-17(21)19-12-14-5-4-6-16(11-14)23-2/h4-6,11,15H,3,7-10,12-13H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTWFOQDIVSTLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC(=O)NCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7501734.png)



![5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine](/img/structure/B7501774.png)
![1-[4-(2-Methylfuran-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7501779.png)




